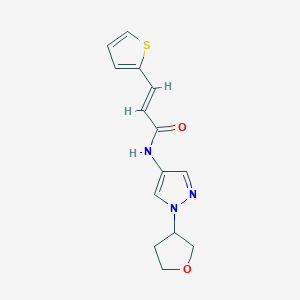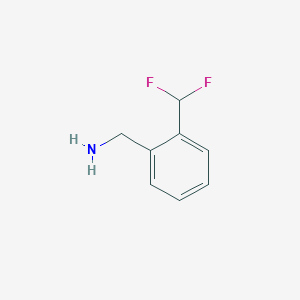
2-(ジフルオロメチル)ベンジルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.164. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-(Difluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs with potential antiviral, anticancer, and anti-inflammatory properties.
作用機序
Target of Action
It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2
Mode of Action
The exact mode of action of 2-(Difluoromethyl)benzylamine is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .
Biochemical Pathways
It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that 2-(Difluoromethyl)benzylamine may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.
Pharmacokinetics
It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability
Result of Action
As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .
Action Environment
It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability
生化学分析
Biochemical Properties
It is known that the compound can participate in difluoromethylation processes
Cellular Effects
Related compounds such as Difluoromethylornithine (DFMO) have been found to exert cytostatic effects on mammalian cells
Molecular Mechanism
It is suggested that it may participate in difluoromethylation processes, which involve the transfer of a CF2H group to various substrates
Metabolic Pathways
It is suggested that it may participate in difluoromethylation processes
準備方法
Synthetic Routes and Reaction Conditions: 2-(Difluoromethyl)benzylamine can be synthesized through the reaction of benzylamine with difluoromethyl chloride. The reaction typically involves the following steps:
- Benzylamine and difluoromethyl chloride are placed in a reaction vessel.
- A suitable solvent, such as dimethylformamide (DMF) or methanol, is added to the reaction mixture.
- The reaction is carried out under appropriate conditions of temperature and time to ensure completion.
- The product is then isolated and purified through methods such as filtration, extraction, crystallization, or distillation[1][1].
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)benzylamine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert it into difluoromethyl benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include difluoromethyl benzaldehyde and benzoic acid derivatives.
- Reduction products include difluoromethyl benzyl alcohol.
- Substitution reactions yield various substituted benzylamine derivatives .
類似化合物との比較
2-(Difluoromethyl)benzylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(trifluoromethyl)benzylamine, 2-(chloromethyl)benzylamine, and 2-(bromomethyl)benzylamine share structural similarities.
Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)benzylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile
特性
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXUUBMQYTOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
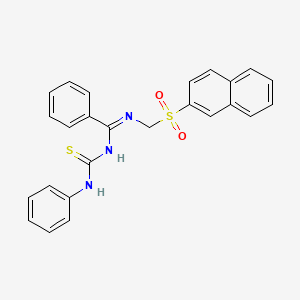
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)
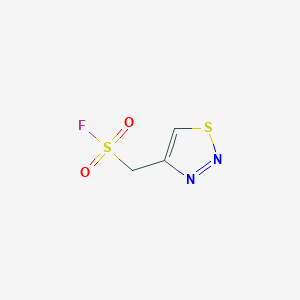
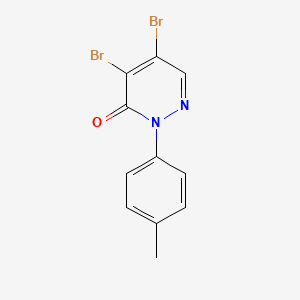

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
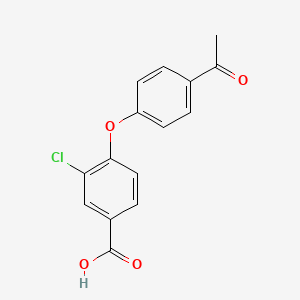
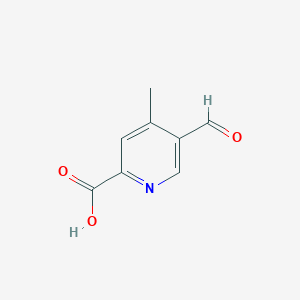
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)

![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
